REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[OH:10].OS(O)(=O)=O.[O-][Mn](=O)(=O)=O.[K+].[OH-].[Na+].Cl.[CH2:25]([O:27]CC)C>[C-]#N.[Zn+2].[C-]#N>[OH:9][C:5]1[CH:4]=[C:3]([OH:10])[C:2]([CH3:1])=[C:7]([CH3:8])[C:6]=1[CH:25]=[O:27] |f:2.3,4.5,8.9.10|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1C)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
zinc cyanide
|
Quantity
|
5.635 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a gas inlet
|
Type
|
CUSTOM
|
Details
|
is passed through for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
increasing with the passage of time
|
Type
|
CUSTOM
|
Details
|
The insoluble matter is separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the aldehyde precipitates
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the crystals are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C(=C(C(=C1)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |